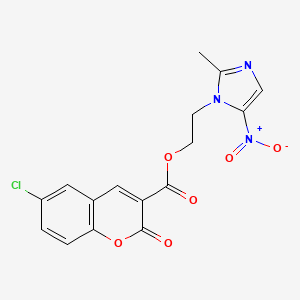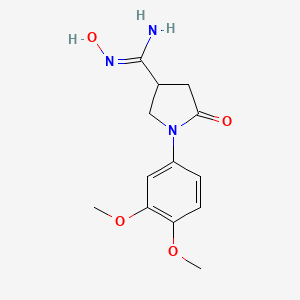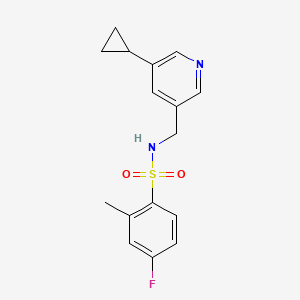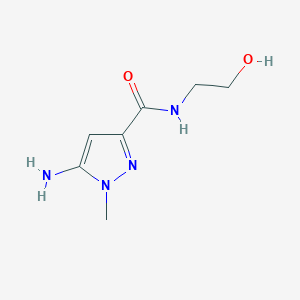
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key regulator of cellular energy homeostasis and plays a critical role in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and neurodegenerative disorders.
Mechanism of Action
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide activates AMPK by binding to its regulatory subunit, leading to allosteric activation of the enzyme. AMPK activation leads to the inhibition of anabolic pathways and the activation of catabolic pathways, resulting in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. AMPK activation also leads to the inhibition of mTORC1, a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on glucose and lipid metabolism, 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to induce autophagy, reduce inflammation, and improve mitochondrial function. 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to have neuroprotective effects, including the reduction of neuroinflammation and the improvement of cognitive function.
Advantages and Limitations for Lab Experiments
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective activator of AMPK, allowing for specific activation of the pathway without affecting other signaling pathways. 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide is also stable and can be easily synthesized in large quantities. However, 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has some limitations, including its relatively short half-life and potential off-target effects.
Future Directions
There are several potential future directions for research on 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide. Another area of interest is the investigation of the effects of 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide in combination with other therapeutic agents, such as chemotherapeutic agents or other metabolic modulators. Additionally, further research is needed to fully understand the potential therapeutic applications of 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Synthesis Methods
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized through a multi-step process involving the condensation of 2,4-dichloro-5-nitropyrimidine with ethyl 2-aminoacetate, followed by the reduction of the nitro group and subsequent reaction with 2-bromoacetyl pyrazole. The final product is obtained through the hydrolysis of the ethyl ester group.
Scientific Research Applications
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic animal models. It has also been shown to inhibit cancer cell growth and induce autophagy in cancer cells. Additionally, 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
5-amino-N-(2-hydroxyethyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-11-6(8)4-5(10-11)7(13)9-2-3-12/h4,12H,2-3,8H2,1H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNOUBPNTJFVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

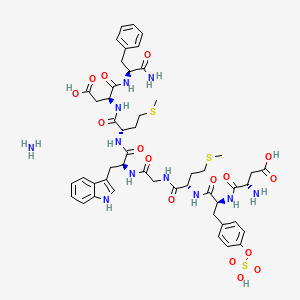
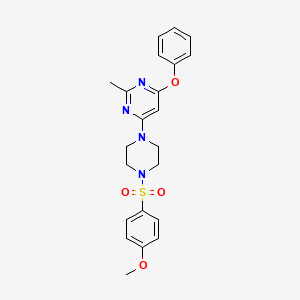

![N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2700475.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2700476.png)
![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2700478.png)
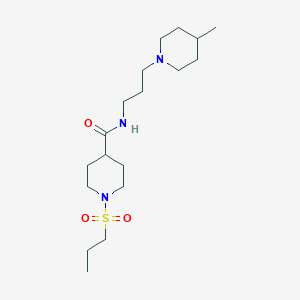

![6-methyl-4-((1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2700484.png)
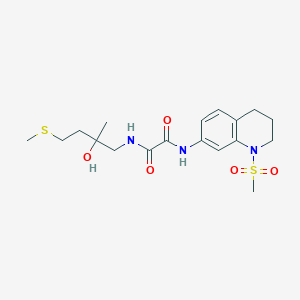
![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2700490.png)
